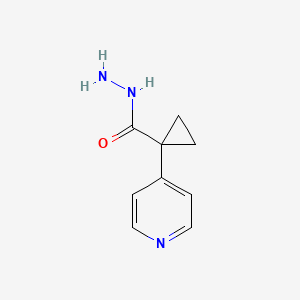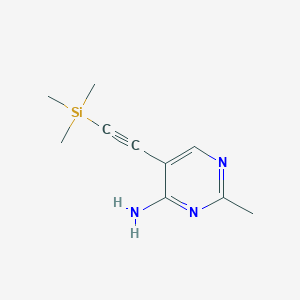
2-Ethenyl-1-methyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene typically involves a multi-step process starting from benzene. One common synthetic route includes:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.
Nitration: The methylbenzene (toluene) is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Ethenyl-1-methyl-4-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the methyl and ethenyl groups can direct substitution to specific positions on the ring.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkane.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Reduction: H2 gas with a metal catalyst.
Vinylation: Acetylene with a suitable catalyst.
Major Products
Reduction: 2-Ethenyl-1-methyl-4-aminobenzene.
Hydrogenation: 2-Ethyl-1-methyl-4-nitrobenzene.
科学的研究の応用
2-Ethenyl-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethenyl-1-methyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons.
類似化合物との比較
Similar Compounds
2-Ethenyl-1-methyl-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
2-Ethyl-1-methyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the nitro group provides a site for reduction and other transformations.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
2-ethenyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h3-6H,1H2,2H3 |
InChIキー |
MTJVTJQBPXDEDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)




![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

